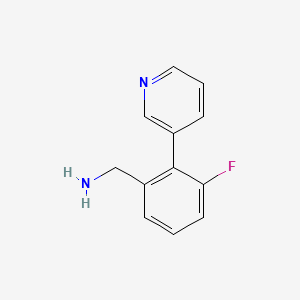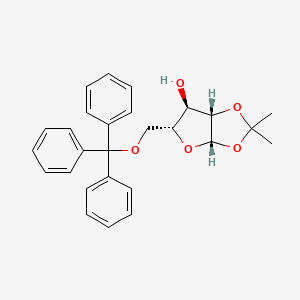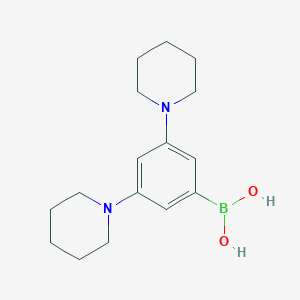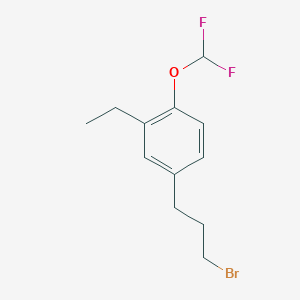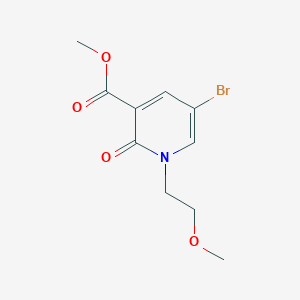
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyethyl group at the 1st position, and a carboxylate ester group at the 3rd position of the pyridine ring. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the following steps:
Methoxyethylation: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a base such as potassium carbonate.
Esterification: The carboxylate ester group can be formed by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: can be compared with other pyridine derivatives such as:
Methyl 5-chloro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of This compound
Properties
Molecular Formula |
C10H12BrNO4 |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
methyl 5-bromo-1-(2-methoxyethyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO4/c1-15-4-3-12-6-7(11)5-8(9(12)13)10(14)16-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
PLJVZVSRPKVGRA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=C(C1=O)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
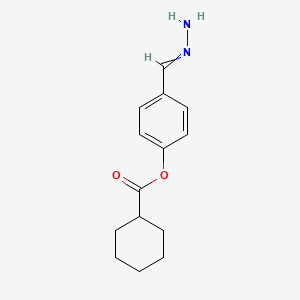
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)

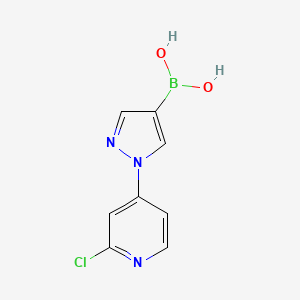
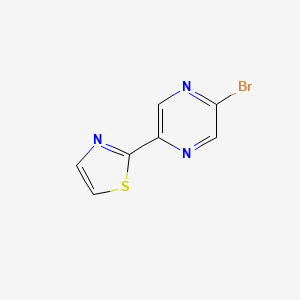

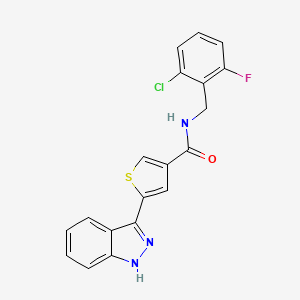
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
